molecular formula C12H10ClNO2 B1445473 Ethyl 8-chloroquinoline-3-carboxylate CAS No. 71083-19-7

Ethyl 8-chloroquinoline-3-carboxylate

Cat. No.: B1445473
CAS No.: 71083-19-7
M. Wt: 235.66 g/mol
InChI Key: VCTDXHDHWDZBHT-UHFFFAOYSA-N
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Description

Ethyl 8-chloroquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties

Biochemical Analysis

Biochemical Properties

Ethyl 8-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to exhibit moderate antibacterial activity against Bacillus subtilis and Vibrio cholera . The interaction of this compound with bacterial enzymes involves binding to the active sites, thereby inhibiting their function and disrupting essential metabolic processes. Additionally, this compound may interact with other biomolecules, such as nucleic acids, affecting their stability and function.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and protein synthesis, leading to cell death . In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to bacterial enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components . Additionally, this compound may interact with nucleic acids, leading to changes in their structure and function. These interactions can result in the inhibition of DNA replication and transcription, ultimately affecting cell viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of efflux pumps and other resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, this compound may affect metabolic fluxes by inhibiting key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedlander synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:

  • Base-Catalyzed Friedlander Condensation:

    • Reactants: o-aminobenzophenone and diethylmalonate.
    • Conditions: Base-catalyzed reaction, typically using piperidine as a catalyst.
    • Product: Ethyl 2-oxoquinoline-3-carboxylate.
  • Chlorination:

    • Reactants: Ethyl 2-oxoquinoline-3-carboxylate and phosphorus oxychloride (POCl3).
    • Conditions: Chlorination reaction.
    • Product: this compound .

Industrial Production Methods: Industrial production methods for this compound generally follow the same synthetic routes as laboratory methods but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

  • Substitution Reactions:

    • Common Reagents: Nucleophiles such as amines or thiols.
    • Conditions: Typically carried out in organic solvents like dichloromethane or ethanol.
    • Major Products: Substituted quinoline derivatives.
  • Oxidation Reactions:

    • Common Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
    • Conditions: Carried out under acidic or basic conditions.
    • Major Products: Oxidized quinoline derivatives.
  • Reduction Reactions:

Scientific Research Applications

Ethyl 8-chloroquinoline-3-carboxylate has a wide range of applications in scientific research, including:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex quinoline derivatives.
    • Employed in the study of reaction mechanisms and synthetic methodologies.
  • Biology:

    • Investigated for its potential antibacterial and antimalarial activities.
    • Studied for its effects on various biological pathways and targets.
  • Medicine:

    • Explored as a potential therapeutic agent for treating bacterial infections and malaria.
    • Evaluated for its anticancer properties and ability to inhibit tumor growth.
  • Industry:

Comparison with Similar Compounds

Ethyl 8-chloroquinoline-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-chloroquinoline-3-carboxylate:

    • Similar in structure but with the chlorine atom at the 4-position instead of the 8-position.
    • Exhibits similar biological activities but may differ in potency and selectivity.
  • Ethyl 6-bromoquinoline-3-carboxylate:

    • Contains a bromine atom at the 6-position instead of chlorine at the 8-position.
    • May have different reactivity and biological properties due to the presence of bromine.
  • Ethyl 8-methoxyquinoline-3-carboxylate:

This compound stands out due to its unique substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 8-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTDXHDHWDZBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739302
Record name Ethyl 8-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-19-7
Record name Ethyl 8-chloro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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